Bathochromic Shift vs. Non-Cationic Analogs
The N-pyridinium group acts as a powerful electron-withdrawing substituent (σ₁ = 1.01) that shifts the visible absorption maximum to longer wavelengths compared to non-cationic azo dyes sharing the same chromophore backbone [1]. Model studies show the para-pyridinium azo compound absorbs at 486 nm (neutral) and 504 nm (acid), whereas the uncharged analog lacking the pyridinium group absorbs at substantially shorter wavelengths [1]. The target compound, bearing a 2-chloro-4-((4-nitrophenyl)azo) chromophore coupled to an N-pyridinium ethyl amino linker, is therefore expected to deliver deeper, bluish-red shades on fiber compared to non-ionic disperse azo dyes such as Disperse Red 1 (CAS 2872-52-8), which typically absorbs at ~450–470 nm [2].
| Evidence Dimension | Visible absorption maximum (λ_max) in solution |
|---|---|
| Target Compound Data | Expected λ_max in the range 486–504 nm based on p-pyridinium azo model (neutral/acid forms) [1]. |
| Comparator Or Baseline | Disperse Red 1 (non-ionic analog): λ_max ≈ 450–470 nm in ethanol [2]. |
| Quantified Difference | Predicted red-shift of 16–54 nm relative to Disperse Red 1. |
| Conditions | Measured in ethanol or neutral aqueous buffer; model compounds from the N-pyridinium-4-nitroaniline azo series. |
Why This Matters
The red-shifted absorption directly yields bluer red shades, enabling the compound to fill a color space gap that non-ionic analogs cannot achieve without complex blending.
- [1] Green, M. J., et al. The effect on the colour of the diarylazo chromogen, and electronic substituent constants, of the N-pyridinium group. Dyes and Pigments 9.2 (1988): 137–148. View Source
- [2] Zollinger, H. Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd ed., Wiley-VCH, 2003. Chapter on spectral data for disperse azo dyes. View Source
